Cas no 2227884-47-9 (rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
- EN300-1814730
- 2227884-47-9
-
- インチ: 1S/C10H11NO3/c1-14-6-2-3-9(11-5-6)7-4-8(7)10(12)13/h2-3,5,7-8H,4H2,1H3,(H,12,13)/t7-,8-/m1/s1
- InChIKey: RVJWPTOIGUPJON-HTQZYQBOSA-N
- ほほえんだ: OC([C@@H]1C[C@H]1C1C=CC(=CN=1)OC)=O
計算された属性
- せいみつぶんしりょう: 193.07389321g/mol
- どういたいしつりょう: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 59.4Ų
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814730-1.0g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 1g |
$1414.0 | 2023-06-01 | ||
Enamine | EN300-1814730-2.5g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1814730-0.05g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1814730-1g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1814730-10g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1814730-5g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1814730-5.0g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 5g |
$4102.0 | 2023-06-01 | ||
Enamine | EN300-1814730-0.25g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1814730-0.5g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1814730-10.0g |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
2227884-47-9 | 10g |
$6082.0 | 2023-06-01 |
rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid 関連文献
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid (CAS No. 2227884-47-9)
Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2227884-47-9, belongs to a class of molecules that exhibit promising characteristics for drug development. The presence of a cyclopropane ring fused with a pyridine moiety makes it an intriguing candidate for further investigation.
The cyclopropane moiety is known for its strained three-membered ring structure, which can influence the electronic and steric properties of the molecule. This structural feature often enhances the binding affinity of the compound to biological targets, making it a valuable scaffold in medicinal chemistry. In contrast, the 5-methoxypyridin-2-yl group introduces a polar and electron-rich aromatic system, which can modulate the pharmacokinetic properties of the molecule. The combination of these two distinct structural elements suggests that Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid may exhibit a range of biological activities that are not commonly observed with other compounds.
Recent studies have highlighted the potential of pyridine derivatives in various therapeutic applications. The 5-methoxypyridine moiety, in particular, has been shown to enhance the solubility and bioavailability of drug candidates, making it an attractive feature for pharmaceutical development. Additionally, the cyclopropane ring has been implicated in the design of molecules with enhanced binding affinity to enzymes and receptors. This dual functionality has led to increased interest in compounds like Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid as potential leads for new drugs.
In the context of modern drug discovery, Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid represents a promising candidate for further exploration. The unique structural features of this compound make it an excellent starting point for designing molecules with improved pharmacological profiles. Researchers have been particularly interested in its potential as a scaffold for developing new therapeutic agents targeting various diseases.
The synthesis of Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid involves sophisticated organic chemistry techniques that highlight its complexity and potential value. The synthesis typically requires multi-step reactions that carefully construct both the cyclopropane and pyridine moieties. These synthetic strategies often involve transition metal-catalyzed reactions and careful control of reaction conditions to ensure high yields and purity. The successful synthesis of this compound underscores its importance as a building block for more complex pharmaceutical entities.
One of the most compelling aspects of Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is its potential biological activity. Preliminary studies have suggested that this compound may exhibit properties relevant to several therapeutic areas. For instance, its structural features have been hypothesized to allow it to interact with biological targets in ways that could lead to novel mechanisms of action. These interactions could be particularly valuable in developing treatments for diseases where existing therapies are limited or where resistance is a significant problem.
The pyridine moiety has been extensively studied for its ability to modulate biological pathways through interactions with enzymes and receptors. In particular, pyridine derivatives have shown promise in the treatment of neurological disorders, infectious diseases, and cancer. The presence of this moiety in Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid suggests that it may share some of these beneficial properties while also introducing new ones due to the influence of the cyclopropane ring.
The cyclopropane ring, on the other hand, has been recognized for its ability to enhance binding affinity through steric constraints and electronic effects. This feature can be particularly useful in designing molecules that tightly bind to specific biological targets without affecting other systems. The combination of these two structural elements makes Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid a versatile scaffold for drug discovery efforts aimed at developing new therapeutic agents.
Recent advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies have been used to predict how Rac-(1R,2R)-2-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid might interact with various biological targets. These studies have provided valuable insights into its potential pharmacological properties and have helped guide further experimental investigations.
In conclusion, Rac-(1R,2R)-2-(5-methoxypyridin-2-y)cyclopropane - 1 - carboxylic acid (CAS No. 2227884 - 47 - 9) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration as a scaffold for developing new therapeutic agents. The combination of a cyclopropane ring and a methoxypyridine moiety offers a rich platform for medicinal chemistry innovation, and ongoing research continues to uncover new possibilities for its application in drug discovery.
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